![molecular formula C8H10N4 B1482173 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2097945-41-8](/img/structure/B1482173.png)
2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Overview
Description
Scientific Research Applications
Treatment of Mood Disorders
Negative allosteric modulators (NAMs) of mGluR2 receptors show promise for the treatment of mood disorders. Studies suggest that inhibition of these receptors enhances glutamatergic signaling, which may produce antidepressant-like effects .
Cognitive and Memory Dysfunctions
NAMs of mGluR2 receptors are also being explored for their potential to improve cognitive functions and memory dysfunctions. Enhancing signaling by growth factors like BDNF, which are involved in mediating synaptic plasticity, is one proposed mechanism .
Pain Management
The role of mGluR2 receptors in pain conditions is an area of active research. Behavioral effects of NAMs for mGluR2 in pain models are being studied to understand their contribution to pain management .
Memory Consolidation
mGluR2 receptors are implicated in the early consolidation of spatial memories, with their widespread expression in limbic brain regions associated with memory .
Alzheimer’s Disease Psychosis
Targeting mGluR2 receptors has been suggested for the treatment of psychosis associated with Alzheimer’s disease. Selective activation of these receptors may amplify β-amyloid toxicity, whereas dual activation with mGluR3 receptors could be neuroprotective .
Schizophrenia Treatment
Group II mGluR agonists, which include mGluR2, were once considered promising non-dopaminergic antipsychotic drugs due to their efficacy in alleviating symptoms of schizophrenia in both animal models and human patients .
properties
IUPAC Name |
2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-2-4-11-5-6-12-8(7-11)1-3-10-12/h1,3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPBKVLRMZTNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



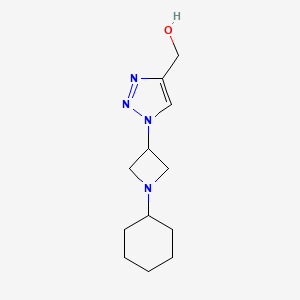

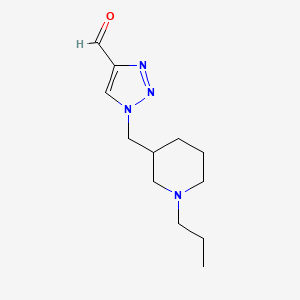
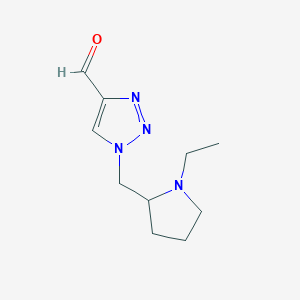





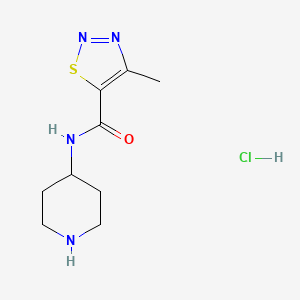
![5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1482109.png)
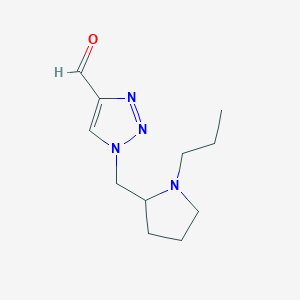
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482112.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482113.png)